molecular formula C21H18N4 B6419141 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine CAS No. 1018070-26-2

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine

Cat. No.: B6419141
CAS No.: 1018070-26-2
M. Wt: 326.4 g/mol
InChI Key: HUWJMAWORWXJQT-UHFFFAOYSA-N
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Description

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a methyl group at the 6th position, a phenyl group at the 4th position, and a pyridin-3-ylmethyl group attached to the nitrogen atom at the 2nd position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base .

  • Starting Materials

    • 6-methyl-4-phenylquinazoline
    • Pyridin-3-ylmethylamine
    • Boronic acid
    • Halide
  • Reaction Conditions

    • Palladium catalyst (e.g., Pd(PPh3)4)
    • Base (e.g., K2CO3)
    • Solvent (e.g., toluene)
    • Temperature: 80-100°C
    • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinazoline: Lacks the pyridin-3-ylmethyl group.

    6-methylquinazoline: Lacks the phenyl and pyridin-3-ylmethyl groups.

    N-[(pyridin-3-yl)methyl]quinazoline: Lacks the methyl and phenyl groups.

Uniqueness

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the pyridin-3-ylmethyl group enhances its ability to interact with biological targets, while the methyl and phenyl groups contribute to its stability and reactivity.

Properties

IUPAC Name

6-methyl-4-phenyl-N-(pyridin-3-ylmethyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-15-9-10-19-18(12-15)20(17-7-3-2-4-8-17)25-21(24-19)23-14-16-6-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWJMAWORWXJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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